N~3~-(3-Pyridin-3-Ylbenzyl)pyridine-2,3-Diamine
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Overview
Description
N~3~-(3-PYRIDIN-3-YLBENZYL)PYRIDINE-2,3-DIAMINE is an organic compound belonging to the class of phenylpyridines. These compounds are characterized by a benzene ring linked to a pyridine ring through a carbon-carbon or carbon-nitrogen bond . This compound has a molecular formula of C17H16N4 and a molecular weight of 276.336 Da
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(3-PYRIDIN-3-YLBENZYL)PYRIDINE-2,3-DIAMINE typically involves the reaction of 2,3-diaminopyridine with 3-(pyridin-3-yl)benzyl chloride under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for N3-(3-PYRIDIN-3-YLBENZYL)PYRIDINE-2,3-DIAMINE may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time .
Chemical Reactions Analysis
Types of Reactions
N~3~-(3-PYRIDIN-3-YLBENZYL)PYRIDINE-2,3-DIAMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or other reduced derivatives .
Scientific Research Applications
N~3~-(3-PYRIDIN-3-YLBENZYL)PYRIDINE-2,3-DIAMINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N3-(3-PYRIDIN-3-YLBENZYL)PYRIDINE-2,3-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of beta-secretase 1, an enzyme involved in the proteolytic processing of amyloid precursor protein (APP). This inhibition can lead to a reduction in the formation of amyloid-beta peptides, which are associated with Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
N~3~-(3-PYRIDIN-3-YLBENZYL)PYRIDINE-2,3-DIAMINE: Similar in structure and properties, but with different substituents on the benzene or pyridine rings.
N~3~-(3-(1H-INDOL-6-YL)BENZYL)PYRIDINE-2,3-DIAMINE: Contains an indole moiety instead of a pyridine ring.
N~3~-(3-(5-METHOXYPYRIDIN-3-YL)BENZYL)PYRIDINE-2,3-DIAMINE: Features a methoxy group on the pyridine ring.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with particular molecular targets and exhibit distinct chemical reactivity.
Properties
Molecular Formula |
C17H16N4 |
---|---|
Molecular Weight |
276.34 g/mol |
IUPAC Name |
3-N-[(3-pyridin-3-ylphenyl)methyl]pyridine-2,3-diamine |
InChI |
InChI=1S/C17H16N4/c18-17-16(7-3-9-20-17)21-11-13-4-1-5-14(10-13)15-6-2-8-19-12-15/h1-10,12,21H,11H2,(H2,18,20) |
InChI Key |
NQSBHBFOOVYRNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=CC=C2)CNC3=C(N=CC=C3)N |
Origin of Product |
United States |
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